N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide
Description
N-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide is a benzamide derivative featuring a pyrimidine core substituted with a dimethylamino group at position 4 and a methyl group at position 4. The pyrimidine ring is linked via an amino group to a phenyl ring, which is further connected to a 4-iodobenzamide moiety. The iodine atom at the para position of the benzamide group may enhance lipophilicity and influence pharmacokinetic properties, such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20IN5O/c1-13-12-18(26(2)3)25-20(22-13)24-17-10-8-16(9-11-17)23-19(27)14-4-6-15(21)7-5-14/h4-12H,1-3H3,(H,23,27)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADHISNNMLGYOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20IN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine.
Substitution with Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine.
Coupling with Aniline Derivative: The pyrimidine derivative is then coupled with 4-iodoaniline through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Formation of Benzamide: The final step involves the formation of the benzamide group through an amidation reaction with 4-iodobenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The iodinated benzamide group allows for further functionalization through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on molecular features, biological activity, and synthetic strategies.
Table 1: Structural and Functional Comparison
Key Comparisons
Core Pyrimidine Modifications The target compound and gozanertinib share a dimethylamino-substituted pyrimidine core, but gozanertinib incorporates a furopyrimidine ring and a hydroxy-phenylethylamine group, enabling selective EGFR kinase inhibition. In contrast, the iodine in the target compound may prioritize halogen bonding interactions over kinase selectivity. The fluorophenyl-urea analog replaces the benzamide group with a urea linker, reducing molecular weight (380.42 vs.
Halogen Substituents The 4-iodobenzamide group in the target compound distinguishes it from the 4-fluorophenyl group in the urea analog and the 4-methoxyphenyl aminomethyl group in ’s derivative .
Biological Activity Pyrimidine derivatives with methoxyphenyl or fluorophenyl groups (e.g., ) exhibit antibacterial and antifungal activity, likely due to electron-withdrawing substituents enhancing membrane disruption. The target compound’s dimethylamino group (electron-donating) and iodine may instead favor protein modulation. Gozanertinib’s furopyrimidine and hydroxy-phenylethylamine groups are critical for EGFR inhibition, a feature absent in the target compound .
Synthetic Strategies
- Multi-step synthesis involving chromatography (e.g., ) is common for such derivatives. The target compound likely requires similar purifications due to its iodine substituent, which may complicate reaction conditions.
Biological Activity
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrimidine ring substituted with a dimethylamino group , and an iodobenzamide moiety . Its molecular formula is with a molecular weight of approximately 420.3 g/mol. The presence of iodine in its structure may contribute to its biological properties by enhancing the compound's lipophilicity and potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. Although detailed mechanisms are still under investigation, initial studies suggest the following potential actions:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in cancer progression, such as histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and cell cycle progression.
- Induction of Apoptosis : Preliminary research indicates that this compound could induce apoptosis in cancer cells by activating pathways related to cell death.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, in vitro assays demonstrated that it significantly inhibits the proliferation of various cancer cell lines, including those derived from breast and colon cancers. The compound's efficacy was evaluated through:
- Cell Viability Assays : Using MTT or similar assays, researchers observed a dose-dependent decrease in cell viability.
- Apoptosis Assays : Flow cytometry analyses indicated increased rates of apoptosis in treated cells compared to controls.
Case Studies
- Study on HDAC Inhibition : A study focused on the compound's ability to inhibit class I HDAC isoforms showed promising results. The compound was found to increase acetylation levels of histones, which is associated with transcriptional activation of tumor suppressor genes .
- Xenograft Models : In vivo studies using xenograft models demonstrated that this compound significantly reduced tumor growth compared to untreated controls, showcasing its potential for therapeutic applications in oncology .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
